Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Catalog No.
S7704742
CAS No.
M.F
C16H22N2O2
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]meth...

Product Name

Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

IUPAC Name

cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c1-20-15-7-3-6-14(12-15)17-8-10-18(11-9-17)16(19)13-4-2-5-13/h3,6-7,12-13H,2,4-5,8-11H2,1H3

InChI Key

HWOBIIGVWZUUAA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCC3

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCC3
Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a chemical compound with various research applications. This paper aims to provide an overview of the definition and background of the compound, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in research, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, also known as TAK-659 or TAK-659 monohydrochloride, is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK) with potential immunomodulating and antineoplastic activities. The SYK protein is involved in various immune signaling pathways, and its inhibition has been suggested as a potential therapeutic target for different immune and inflammatory disorders and cancers.
The molecular formula of TAK-659 is C22H29N3O2Cl, and its molecular weight is 410.94 g/mol. It is a white to off-white crystalline powder with a melting point of 157.5-159°C. TAK-659 is sparingly soluble in water and freely soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA).
Several synthetic routes have been reported for the preparation of TAK-659, starting from commercially available or easily accessible starting materials and reagents. The synthesis typically involves the reaction of a cyclobutyl ketone derivative with 3-methoxyaniline and piperazine in the presence of a base and a catalyst, followed by purification and characterization using various analytical techniques.
TAK-659 can be analyzed using different methods, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods can provide information about the purity, identity, structure, and properties of TAK-659 and its intermediates.
TAK-659 has shown potent and selective inhibition of SYK in various in vitro and in vivo assays, as well as inhibition of B-cell receptor (BCR) and Fc receptor (FcR) signaling and cellular proliferation in different immune cell types, such as B-cells, T-cells, and natural killer (NK) cells. Moreover, TAK-659 has demonstrated antitumor activity and synergy with other anticancer agents in preclinical models of lymphoma, leukemia, and solid tumors. These findings suggest that TAK-659 has potential as a therapeutic agent for different immune disorders and cancers.
The toxicity and safety of TAK-659 have been evaluated in preclinical studies and clinical trials. The compound has shown acceptable safety profiles, with manageable adverse effects, such as headache, nausea, fatigue, or diarrhea, and reversible laboratory abnormalities, such as thrombocytopenia, neutropenia, or transaminase elevation. However, some concerns have been raised regarding the potential for immunosuppression, infections, or thromboembolic events, especially in patients with underlying risk factors or comorbidities. Therefore, careful monitoring and evaluation of the safety and efficacy of TAK-659 are warranted in further research and clinical settings.
TAK-659 has been used in various scientific experiments to investigate the mechanisms and effects of SYK inhibition and related signaling pathways in different cellular and animal models. Some of the applications of TAK-659 in research include:
- Modulation of immune responses and inflammation in autoimmune diseases, such as rheumatoid arthritis, lupus, or multiple sclerosis.
- Prevention or treatment of graft-versus-host disease (GVHD) or rejection in allogeneic stem cell transplantation or organ transplantation.
- Enhancement of immune surveillance and anti-tumor immunity in cancer immunotherapy, such as checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy.
- Development of novel combination therapies with other targeted or cytotoxic agents in lymphomas, leukemias, or solid tumors.
- Investigation of the pharmacokinetics, pharmacodynamics, and biomarkers of TAK-659 in healthy volunteers or patients with immune disorders or cancers.
TAK-659 is currently under investigation in multiple clinical trials worldwide, either as a monotherapy or in combination with other agents, for various indications and populations. Some of the ongoing or completed clinical trials include:
- A phase 1/2 study of TAK-659 in patients with relapsed or refractory B-cell malignancies (NCT02257567).
- A phase 2 study of TAK-659 in combination with rituximab in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) (NCT02793143).
- A phase 2 study of TAK-659 in combination with pembrolizumab in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL) (NCT03151811).
- A phase 1 study of TAK-659 in combination with avelumab in patients with advanced solid tumors (NCT04187016).
- A phase 1/2 study of TAK-659 in pediatric patients with relapsed or refractory hematologic malignancies (NCT04348370).
The potential implications of TAK-659 in various fields of research and industry are diverse and can include:
- Development of new therapies for immune disorders and cancers that target SYK or related pathways.
- Advancement of translational research and personalized medicine approaches that stratify patients based on their genetic, molecular, or immune profiles.
- Improvement of drug design and discovery processes that integrate computational, structural, and functional analysis of different targets and ligands.
- Enhancement of biopharmaceutical manufacturing and quality control processes that rely on analytical and regulatory standards and guidelines.
- Expansion of academic and industrial collaborations that foster innovation, education, and dissemination of knowledge.
Despite the promising results and potential implications of TAK-659, there are some limitations and challenges that need to be addressed in future research and development, such as:
- Identification of optimal dosing, scheduling, and combination strategies for TAK-659 in different populations and settings.
- Validation of biomarkers or pharmacodynamic assays that can predict or monitor the efficacy and toxicity of TAK-659 and related agents.
- Clarification of the mode of action and resistance mechanisms of TAK-659 and related agents in different cancer types and immune disorders.
- Development of more sensitive and specific analytical methods for pharmacokinetic, pharmacodynamic, and safety assessments of TAK-659 in preclinical and clinical studies.
- Exploration of the potential implications and limitations of TAK-659 in real-world clinical practice and health outcomes.
Some of the future directions and opportunities for research and development of TAK-659 and related agents are as follows:
- Investigation of the role of TAK-659 in modulating the tumor microenvironment and immune evasion mechanisms in cancer and immune disorders.
- Evaluation of the safety and efficacy of TAK-659 in combination with other immune checkpoint inhibitors, bispecific or trispecific antibodies, or cellular therapies, such as CAR T-cells, natural killer (NK) cells, or gamma-delta T-cells.
- Development of novel formulations or delivery systems of TAK-659 that enhance its pharmacokinetic or tissue distribution properties and reduce its toxicities or off-target effects.
- Exploration of the potential implications and limitations of TAK-659 in geriatric, pediatric, or pregnant populations, or patients with comorbidities or reduced organ function.
- Collaboration and data sharing among academia, industry, regulatory agencies, and patient advocates to advance the development and dissemination of TAK-659 and related agents.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

274.168127949 g/mol

Monoisotopic Mass

274.168127949 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types